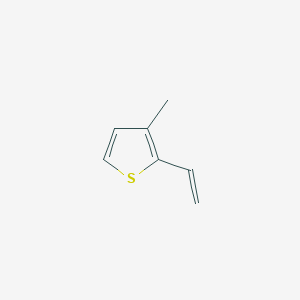

2-ethenyl-3-methylthiophene

Description

Structure

3D Structure

Properties

CAS No. |

79461-92-0 |

|---|---|

Molecular Formula |

C7H8S |

Molecular Weight |

124.21 g/mol |

IUPAC Name |

2-ethenyl-3-methylthiophene |

InChI |

InChI=1S/C7H8S/c1-3-7-6(2)4-5-8-7/h3-5H,1H2,2H3 |

InChI Key |

YQNNMEFXEVCWEZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC=C1)C=C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethenyl 3 Methylthiophene

Strategies for the Construction of the 2-Ethenyl-3-Methylthiophene Core

The construction of the this compound framework can be approached in two primary ways: by functionalizing a pre-formed 3-methylthiophene ring or by building the substituted thiophene (B33073) ring from acyclic precursors.

Regioselective Functionalization Approaches

This strategy begins with commercially available 3-methylthiophene and introduces functionality selectively at the C2 position, which is then converted into the ethenyl (vinyl) group.

A key challenge in the functionalization of 3-methylthiophene is controlling the regioselectivity between the C2 and C5 positions. Direct lithiation with common organolithium reagents like n-butyllithium often results in a mixture of products, with substitution at the C5 position predominating. acs.orgacs.org To achieve selective functionalization at the C2 position, a common and effective route involves a bromination-olefination sequence.

First, 3-methylthiophene undergoes regioselective bromination at the C2 position to produce 2-bromo-3-methylthiophene. This intermediate is then converted into the corresponding aldehyde, 3-methylthiophene-2-carboxaldehyde. This transformation can be accomplished via a metal-halogen exchange reaction using an organolithium reagent, followed by quenching with an electrophilic formylating agent such as N,N-dimethylformamide (DMF).

With the aldehyde in hand, the ethenyl group is installed using the Wittig reaction. organic-chemistry.orgwikipedia.org This reaction involves an aldehyde reacting with a phosphonium ylide, most commonly methylenetriphenylphosphorane (Ph₃P=CH₂), to form an alkene. wikipedia.orgmasterorganicchemistry.com The strong and stable phosphorus-oxygen double bond formed in the triphenylphosphine oxide byproduct provides the thermodynamic driving force for the reaction. berkeley.edu

Table 1: Representative Conditions for the Wittig Olefination

| Aldehyde Substrate | Wittig Reagent | Base | Solvent | Product |

|---|---|---|---|---|

| 3-Methylthiophene-2-carboxaldehyde | Methyltriphenylphosphonium bromide | n-Butyllithium | Tetrahydrofuran (THF) | This compound |

Precursor-Based Synthesis Routes

An alternative to functionalizing the pre-formed heterocycle is to construct the thiophene ring from acyclic precursors, which already contain the necessary carbon framework. A notable method involves the synthesis of the key intermediate, 3-methylthiophene-2-carboxaldehyde, from non-cyclic starting materials.

One such patented process involves the Michael reaction of a dialkyl acetal of 2-mercaptoacetaldehyde with methyl vinyl ketone. google.com The resulting adduct undergoes a series of transformations, including acid-catalyzed hydrolysis and enamine-catalyzed cyclization, followed by a dehydrogenation step to yield 3-methylthiophene-2-carboxaldehyde. google.com This aldehyde is then subjected to a Wittig reaction, as described previously, to yield the final product, this compound. This approach allows for the construction of the specific substitution pattern from simple, linear molecules.

Advanced Catalytic Systems in this compound Synthesis

Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The installation of the ethenyl group onto the 3-methylthiophene core is particularly well-suited to transition metal-catalyzed cross-coupling reactions.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. masterorganicchemistry.com For the synthesis of this compound, several palladium-catalyzed methods are applicable, typically starting from 2-bromo-3-methylthiophene.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. masterorganicchemistry.comdiva-portal.org In this context, 2-bromo-3-methylthiophene can be coupled with vinylboronic acid or its esters in the presence of a palladium catalyst and a base. researchgate.netnih.gov The reaction is known for its mild conditions and tolerance of a wide variety of functional groups.

Stille Coupling: The Stille reaction couples an organohalide with an organotin compound. harvard.edu The synthesis can be achieved by reacting 2-bromo-3-methylthiophene with a vinylstannane, such as vinyltributylstannane, catalyzed by a palladium complex. researchgate.net While highly effective, a significant drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts. harvard.edu

Heck Reaction: The Heck reaction couples an organohalide with an alkene. masterorganicchemistry.comorganic-chemistry.org Theoretically, 2-bromo-3-methylthiophene could be coupled directly with ethylene gas. However, the Heck reaction is most efficient with activated alkenes, and reactions with unactivated gases like ethylene can be challenging. libretexts.org A variant, the reductive Heck reaction, could also be considered, which forges an alkyl-aryl linkage from an alkene. nih.gov

Table 2: Comparison of Cross-Coupling Reactions for this compound Synthesis

| Reaction | Thiophene Substrate | Vinyl Source | Catalyst System (Typical) | Key Features |

|---|---|---|---|---|

| Suzuki | 2-Bromo-3-methylthiophene | Vinylboronic acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Mild conditions, non-toxic boron reagents. researchgate.netunimib.it |

| Stille | 2-Bromo-3-methylthiophene | Vinyltributylstannane | Pd(PPh₃)₄, Additives (e.g., CuI) | Broad scope, tolerant of functional groups. harvard.eduresearchgate.net |

| Heck | 2-Bromo-3-methylthiophene | Ethylene | Pd(OAc)₂, Ligand (e.g., P(o-tol)₃) | Atom economical, avoids organometallic reagents. organic-chemistry.org |

Organocatalytic Methods for Ethenyl Group Installation

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful field in synthesis, complementing metal-based catalysis. However, the direct organocatalytic vinylation of heteroaromatic compounds like thiophene is a less developed area compared to transition-metal catalysis.

While specific protocols for the organocatalytic synthesis of this compound are not well-established, the principles of organocatalysis suggest potential future pathways. Research in this area is ongoing, aiming to develop methods that avoid the use of metals, which can be costly and pose challenges for removal from the final product.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that minimize the use and generation of hazardous substances. nih.gov Several aspects of the synthetic routes to this compound can be evaluated and optimized from a green chemistry perspective.

Atom Economy: Catalytic methods, such as the Heck reaction, are inherently more atom-economical than stoichiometric reactions like the Wittig reaction. The Wittig reaction generates a stoichiometric amount of triphenylphosphine oxide as a byproduct, which is often difficult to separate and represents significant waste. berkeley.edu In contrast, a direct Heck coupling with ethylene would, in principle, only generate a salt as a byproduct.

Catalysis vs. Stoichiometric Reagents: The use of catalytic amounts of transition metals or organocatalysts is preferable to stoichiometric reagents. The cross-coupling reactions described are excellent examples of this principle. Furthermore, developing heterogeneous catalysts could simplify product purification and allow for catalyst recycling. libretexts.org

Safer Solvents and Conditions: Efforts in green chemistry encourage the use of environmentally benign solvents. For instance, Suzuki reactions have been developed to run in water using micellar technology, which can replace traditional organic solvents. unimib.it Microwave-assisted synthesis is another green technique that can dramatically reduce reaction times and energy consumption. nih.gov The use of "table salt" (sodium halides) as a source for electrophilic halogens in the synthesis of halogenated thiophenes under environmentally friendly conditions has also been reported. uwf.edu

By carefully selecting the synthetic route and reaction conditions, the synthesis of this compound can be made more efficient, cost-effective, and environmentally sustainable.

Solvent-Free and Aqueous Medium Syntheses

The direct synthesis of this compound via solvent-free or aqueous methods is not extensively documented in dedicated studies. However, established olefination reactions such as the Horner-Wadsworth-Emmons (HWE) and Wittig reactions, which are primary routes to vinyl compounds from carbonyls, have been adapted to these environmentally benign conditions for analogous substrates. These adaptations provide a strong basis for proposing synthetic pathways to this compound.

Solvent-Free Horner-Wadsworth-Emmons (HWE) Reaction:

A plausible solvent-free approach for the synthesis of this compound involves the Horner-Wadsworth-Emmons reaction. This reaction would utilize 3-methylthiophene-2-carboxaldehyde as a precursor. The reaction can be conducted by mixing the aldehyde with a phosphonate reagent, such as triethyl phosphonoacetate, and a solid base like potassium carbonate, followed by heating. rsc.org Research on similar systems has demonstrated that this method can be highly efficient and selective, often favoring the formation of the E-isomer of the resulting α,β-unsaturated ester. rsc.org For the synthesis of the target molecule, a methylphosphonate would be required. The use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst in the presence of a carbonate salt has also been shown to effectively promote solvent-free HWE reactions, yielding E-α,β-unsaturated esters in high yields. rsc.org

Aqueous Wittig Reaction:

The Wittig reaction is another cornerstone of olefination chemistry. Traditionally performed in anhydrous organic solvents, recent advancements have shown that water can be an effective medium for this transformation, particularly for reactions involving stabilized ylides and a range of aldehydes. nih.govorganic-chemistry.org A proposed aqueous synthesis of this compound would start from 3-methylthiophene-2-carboxaldehyde and a phosphonium ylide, such as methylidenetriphenylphosphorane, generated in situ from methyltriphenylphosphonium bromide and a base. Studies have shown that for a variety of aldehydes, including aromatic and heterocyclic ones, the Wittig reaction in water can proceed with good to excellent yields (80-98%) and high E-selectivity. nih.govorganic-chemistry.org The acceleration of the reaction rate in water is often attributed to hydrophobic effects. organic-chemistry.org

A one-pot aqueous approach could involve mixing 3-methylthiophene-2-carboxaldehyde, triphenylphosphine, and an appropriate alkyl halide in an aqueous solution of a mild base like sodium bicarbonate. nih.gov This method simplifies the procedure and avoids the isolation of the intermediate phosphonium salt.

Atom Economy and Reaction Efficiency Considerations

When evaluating synthetic routes, particularly from a green chemistry perspective, atom economy and reaction efficiency are critical metrics. These factors provide insight into the sustainability and practicality of a chemical process.

Atom Economy:

In contrast, the Horner-Wadsworth-Emmons reaction generally offers a better atom economy. The byproduct of the HWE reaction is a dialkylphosphate salt, which has a lower molecular weight than triphenylphosphine oxide. alfa-chemistry.com Furthermore, these phosphate byproducts are typically water-soluble, which can simplify their removal from the reaction mixture during workup. organic-chemistry.org

Below is a comparative, theoretical calculation of the atom economy for the synthesis of this compound via the Wittig and HWE reactions.

| Reaction | Reactants | Molecular Weight of Reactants ( g/mol ) | Desired Product | Molecular Weight of Product ( g/mol ) | Byproducts | Molecular Weight of Byproducts ( g/mol ) | Theoretical Atom Economy (%) |

| Wittig | 3-Methylthiophene-2-carboxaldehyde + Methyltriphenylphosphonium bromide + Base (e.g., n-BuLi) | 126.17 + 357.23 + 64.06 | This compound | 124.21 | Triphenylphosphine oxide + LiBr + Butane | 278.28 + 86.85 + 58.12 | 22.68% |

| HWE | 3-Methylthiophene-2-carboxaldehyde + Diethyl methylphosphonate + Base (e.g., NaH) | 126.17 + 152.10 + 24.00 | This compound | 124.21 | Diethyl phosphate, sodium salt + H₂ | 162.06 + 2.02 | 41.09% |

Reaction Efficiency:

Reaction efficiency is a practical measure that considers the chemical yield, which is the actual amount of product obtained. Both the Wittig and HWE reactions can be highly efficient in terms of chemical yield.

The following table summarizes typical reaction efficiencies for analogous olefination reactions, which can be indicative of the expected yields for the synthesis of this compound.

| Reaction Type | Substrate Type | Conditions | Typical Yields (%) |

| Aqueous Wittig | Aromatic/Heterocyclic Aldehydes | Water, Stabilized Ylides | 80 - 98 |

| Solvent-Free HWE | Aromatic Aldehydes | DBU, Heat | High |

| Conventional Wittig | Aldehydes | Organic Solvent | Variable, can be high |

| Conventional HWE | Aldehydes | Organic Solvent, Strong Base | Generally high |

Chemical Reactivity and Mechanistic Investigations of 2 Ethenyl 3 Methylthiophene

Reactivity of the Ethenyl Moiety

The ethenyl group attached to the thiophene (B33073) ring is an electron-rich double bond, making it susceptible to attack by electrophiles and a participant in various addition and cycloaddition reactions.

Electrophilic Additions and Cycloaddition Reactions

Electrophilic Additions: The double bond of the ethenyl group readily undergoes electrophilic addition reactions. wikipedia.orglibretexts.org The thiophene ring, being an electron-donating aromatic system, enhances the nucleophilicity of the double bond. The mechanism typically involves the initial attack of an electrophile on the π-electrons of the double bond to form a carbocation intermediate. This intermediate is stabilized by resonance with the adjacent thiophene ring. The subsequent attack of a nucleophile completes the addition.

A notable aspect of this reaction is its regioselectivity. According to Markovnikov's rule, the electrophile (typically a proton) will add to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation on the carbon adjacent to the thiophene ring. scribd.com The stability of this carbocation is enhanced by the delocalization of the positive charge into the thiophene ring.

Cycloaddition Reactions: The ethenyl group of 2-ethenyl-3-methylthiophene can also participate in cycloaddition reactions, such as [3+2] and [4+2] cycloadditions. uchicago.edulibretexts.org In a [3+2] cycloaddition, the ethenyl group acts as a dipolarophile, reacting with a 1,3-dipole to form a five-membered ring. researchgate.netmdpi.com The regioselectivity and stereoselectivity of these reactions are governed by the electronic and steric properties of both the ethenylthiophene and the 1,3-dipole.

The Diels-Alder reaction, a [4+2] cycloaddition, is also a potential transformation, although the ethenyl group is generally a less reactive dienophile unless activated by electron-withdrawing groups. libretexts.org

Table 1: Representative Electrophilic Addition and Cycloaddition Reactions of this compound

| Reaction Type | Reagents | Product |

| Hydrohalogenation | HBr | 2-(1-Bromoethyl)-3-methylthiophene |

| Hydration | H₂O, H⁺ | 1-(3-Methylthiophen-2-yl)ethanol |

| [3+2] Cycloaddition | Phenyl azide | 1-Phenyl-4-(3-methylthiophen-2-yl)-1,2,3-triazoline |

Radical-Mediated Transformations

The ethenyl group is also susceptible to radical addition reactions. mdpi.com These reactions are typically initiated by a radical species that attacks the double bond. The resulting radical intermediate can then propagate the reaction by reacting with another molecule or be terminated. A common example is the anti-Markovnikov addition of HBr in the presence of peroxides, where the bromine atom adds to the terminal carbon of the ethenyl group.

Reactivity of the Thiophene Ring System

The thiophene ring in this compound is an electron-rich aromatic system, making it prone to electrophilic aromatic substitution. The presence of the methyl and ethenyl substituents influences the regioselectivity of these reactions.

Electrophilic Aromatic Substitution Reactions on the Thiophene Core

Thiophene is more reactive than benzene towards electrophilic aromatic substitution. pearson.com Substitution occurs preferentially at the C5 position (ortho to the sulfur and meta to the methyl group) due to the directing effects of the substituents. The sulfur atom strongly activates the adjacent C2 and C5 positions. The 2-ethenyl group and the 3-methyl group are both activating and ortho-, para-directing. The C5 position is sterically more accessible than the C4 position and is electronically favored due to the powerful directing effect of the sulfur atom.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. dalalinstitute.comtotal-synthesis.com

Table 2: Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction | Reagents | Major Product |

| Nitration | HNO₃, H₂SO₄ | 2-Ethenyl-3-methyl-5-nitrothiophene |

| Bromination | Br₂, FeBr₃ | 5-Bromo-2-ethenyl-3-methylthiophene |

| Acylation | CH₃COCl, AlCl₃ | 1-(5-Ethenyl-4-methylthiophen-2-yl)ethanone |

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the functionalization of aromatic rings. organic-chemistry.orgwikipedia.org In the context of this compound, a directing metalation group (DMG) would be required to direct a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. uwindsor.cabaranlab.org While the ethenyl and methyl groups are not strong DMGs, the sulfur atom in the thiophene ring can direct lithiation to the adjacent C5 position. Treatment with a strong base like n-butyllithium would likely result in lithiation at the C5 position, which can then be quenched with various electrophiles to introduce a wide range of functional groups.

Interplay Between the Ethenyl and Thiophene Ring Reactivities

The reactivity of the ethenyl group and the thiophene ring are mutually influential. The electron-donating nature of the thiophene ring activates the ethenyl group towards electrophilic attack. Conversely, the ethenyl group, being a weakly activating group, influences the electron density of the thiophene ring, further enhancing its reactivity towards electrophilic substitution, particularly at the C5 position.

In reactions involving strong bases, competition between addition to the ethenyl group and deprotonation of the thiophene ring can occur. The reaction conditions, such as the nature of the base, temperature, and solvent, can be tuned to favor one reaction pathway over the other. For instance, organolithium reagents can either add to the double bond or deprotonate the ring, and the outcome is often temperature-dependent.

Reaction Mechanism Elucidation through Kinetic and Spectroscopic Studies

The elucidation of reaction mechanisms for compounds like this compound is fundamental to understanding their chemical behavior and predicting their reactivity. While specific, in-depth research on the reaction mechanisms of this compound is not extensively documented in publicly available literature, its structure—featuring a reactive ethenyl (vinyl) group attached to a thiophene ring—allows for the postulation of likely reaction pathways. The primary methods for investigating these pathways involve a synergistic application of kinetic and spectroscopic studies.

The most anticipated reaction for this compound is the electrophilic addition across the carbon-carbon double bond of the ethenyl group. libretexts.orgbyjus.com The electron-rich π-system of the double bond makes it a target for electrophiles. chemistrysteps.com The thiophene ring, with its own aromatic π-system, influences the reactivity of the vinyl substituent. Kinetic and spectroscopic analyses are crucial in confirming this hypothesis, identifying intermediates, and determining the step-by-step process of the transformation.

Kinetic Studies

Kinetic analysis provides quantitative insight into how reaction rates depend on the concentration of reactants, catalysts, and temperature. For the electrophilic addition of an electrophile (E-Nu) to this compound, the rate law can be determined by systematically varying the initial concentrations of the reactants and measuring the initial reaction rate.

A plausible two-step mechanism involves the initial slow attack of the electrophile (E⁺) on the vinyl group's double bond to form a carbocation intermediate, followed by a rapid attack of the nucleophile (Nu⁻) on the carbocation. pressbooks.pubyoutube.com

Step 1 (Rate-determining): this compound + E⁺ → Intermediate Carbocation

Step 2 (Fast): Intermediate Carbocation + Nu⁻ → Product

If the first step is rate-determining, the reaction would be expected to follow second-order kinetics, being first order with respect to this compound and first order with respect to the electrophilic reagent. libretexts.orgrsc.org The rate law would be expressed as:

Rate = k [this compound] [E-Nu]

To verify this, a series of experiments would be conducted, as illustrated in the hypothetical data table below.

Interactive Data Table: Hypothetical Kinetic Data for the Electrophilic Addition to this compound

| Experiment | Initial [this compound] (mol/L) | Initial [E-Nu] (mol/L) | Initial Rate (mol L⁻¹ s⁻¹) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |

| 3 | 0.10 | 0.20 | 3.0 x 10⁻⁴ |

This data is illustrative. By doubling the concentration of this compound (Exp. 2 vs. 1) while keeping the electrophile constant, the rate doubles, indicating a first-order dependence. Similarly, doubling the electrophile concentration (Exp. 3 vs. 1) while keeping the substrate constant also doubles the rate, confirming a first-order dependence on the electrophile. This supports the proposed second-order rate law.

Spectroscopic Studies

Spectroscopic techniques are indispensable for monitoring the progress of a reaction in real-time and for identifying the structures of reactants, intermediates, and products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for tracking the structural changes during the reaction. The disappearance of the characteristic signals of the vinyl protons (typically in the 5.0-6.5 ppm range in ¹H NMR) and the sp² carbons of the ethenyl group (around 110-140 ppm in ¹³C NMR) would be a clear indicator that the double bond is reacting. acs.org Concurrently, new signals corresponding to the saturated alkyl chain of the product would appear in the upfield region of the spectrum. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy can monitor the reaction by observing the disappearance of the C=C stretching vibration of the vinyl group, which typically appears around 1620-1640 cm⁻¹. The appearance of new bands, such as a C-Br or C-Cl stretch (if a halogen is the nucleophile), would signify product formation.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The conjugation between the thiophene ring and the ethenyl group gives rise to a characteristic UV absorption band. nii.ac.jp As the electrophilic addition reaction proceeds, this conjugation is broken. This would result in a change in the UV-Vis spectrum, likely a hypsochromic shift (blue shift) to a shorter wavelength, as the chromophore is altered. researchgate.net This change can be used to monitor the reaction kinetics by tracking the decrease in absorbance at the reactant's λ_max over time.

Interactive Data Table: Expected Spectroscopic Shifts in the Reaction of this compound

| Technique | Reactant (this compound) | Product (e.g., 2-(1-bromoethyl)-3-methylthiophene) |

| ¹H NMR | ~5.0-6.5 ppm (vinyl protons) | ~1.8-2.2 ppm (-CH(Br)CH ₃); ~4.5-5.5 ppm (-CH (Br)CH₃) |

| ¹³C NMR | ~115 ppm (=C H₂); ~135 ppm (-C H=) | ~25 ppm (-CH(Br)C H₃); ~45 ppm (-C H(Br)CH₃) |

| IR (cm⁻¹) | ~1630 (C=C stretch) | Absence of ~1630 peak; Appearance of C-Br stretch (~500-600) |

| UV-Vis (λ_max) | ~240-260 nm (conjugated system) | Shift to shorter wavelength (e.g., ~235 nm) |

Note: The chemical shifts and absorption maxima are illustrative and based on typical values for similar structures.

By combining kinetic data with these spectroscopic observations, a comprehensive picture of the reaction mechanism can be constructed. For instance, the detection of a transient species using rapid-scan spectroscopy could provide direct evidence for the proposed carbocation intermediate, solidifying the mechanistic understanding of the chemical reactivity of this compound. researchgate.net

Spectroscopic and Structural Elucidation Methodologies for 2 Ethenyl 3 Methylthiophene

Vibrational Spectroscopy Applications

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For 2-ethenyl-3-methylthiophene, the FTIR spectrum would be expected to show characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key expected vibrational modes would include C-H stretching from the methyl and ethenyl groups, as well as the thiophene (B33073) ring. The C=C stretching of the ethenyl group and the thiophene ring would also produce distinct peaks. Furthermore, C-S stretching vibrations, characteristic of the thiophene ring, would be observed.

Table 1: Predicted FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3000 | C-H Stretch | Thiophene Ring & Ethenyl Group |

| 3000-2850 | C-H Stretch | Methyl Group |

| 1640-1620 | C=C Stretch | Ethenyl Group |

| 1580-1400 | C=C Stretch | Thiophene Ring |

| 1465-1440 | C-H Bend | Methyl & Methylene Groups |

| 990-910 | C-H Bend (out-of-plane) | Ethenyl Group |

| 850-700 | C-H Bend (out-of-plane) | Thiophene Ring |

| 700-600 | C-S Stretch | Thiophene Ring |

Raman Spectroscopy for Bond Characterization

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the context of this compound, Raman spectroscopy would be instrumental in characterizing the C=C bonds of the ethenyl substituent and the thiophene ring, as well as the C-S bond.

The symmetric stretching of the C=C bonds in the thiophene ring is expected to produce a strong Raman signal. The vinyl C=C stretch would also be a prominent feature.

Table 2: Predicted Raman Spectral Data for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3000 | C-H Stretch | Thiophene Ring & Ethenyl Group |

| 1640-1620 | C=C Stretch | Ethenyl Group |

| 1550-1450 | Symmetric C=C Stretch | Thiophene Ring |

| 1400-1300 | Ring Breathing | Thiophene Ring |

| 700-600 | C-S Stretch | Thiophene Ring |

Electronic Spectroscopy (UV-Vis) for Electronic Structure Probing

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. For conjugated systems like this compound, which contains a thiophene ring and an ethenyl group, UV-Vis spectroscopy can reveal information about the π-electronic system.

The spectrum would be expected to show absorption bands corresponding to π → π* transitions. The position and intensity of these bands are influenced by the extent of conjugation. The presence of the ethenyl group in conjugation with the thiophene ring would likely result in a bathochromic (red) shift compared to unsubstituted thiophene.

Table 3: Predicted UV-Vis Absorption Data for this compound

| Wavelength (λmax, nm) | Electronic Transition | Chromophore |

| ~230-240 | π → π | Thiophene Ring |

| ~260-280 | π → π | Conjugated System (Thiophene-Ethenyl) |

X-ray Diffraction (XRD) for Crystalline Structure Analysis

Should this compound be obtained in a crystalline form, single-crystal X-ray diffraction (XRD) would be the definitive method for determining its precise three-dimensional molecular structure. This technique would provide accurate bond lengths, bond angles, and information about the packing of the molecules in the crystal lattice.

For a polycrystalline powder sample, powder XRD could be used to identify the crystalline phases present and determine the unit cell parameters. Analysis of related thiophene derivatives suggests that the thiophene ring is planar. nih.goviucr.org The planarity of the entire molecule, including the ethenyl substituent, would be a key aspect to investigate. Intermolecular interactions, such as π-π stacking of the thiophene rings, could also be elucidated from the crystal structure.

Table 4: Potential Crystallographic Parameters for this compound (Hypothetical)

| Parameter | Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca (Common for organic molecules) |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Z (Molecules per unit cell) | 2 or 4 |

| Calculated Density (g/cm³) | ~1.1 - 1.3 |

Computational and Theoretical Investigations of 2 Ethenyl 3 Methylthiophene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the atomic and electronic levels. These methods solve the Schrödinger equation, or approximations of it, to provide detailed information about electron distribution, molecular energies, and geometries.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method to investigate the electronic structure of molecules. DFT calculations for 2-ethenyl-3-methylthiophene would focus on the electron density to determine the molecule's properties.

Key electronic properties that would be investigated include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO are crucial for understanding the molecule's reactivity and its potential as an electronic material. The HOMO-LUMO energy gap is a key parameter in determining the molecule's electronic excitation properties and kinetic stability. e3s-conferences.org

Electron Density Distribution and Molecular Electrostatic Potential (MEP): These analyses would reveal the distribution of charge within the molecule. The MEP map helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are indicative of potential sites for chemical reactions. nih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and antibonding interactions within the molecule, helping to understand the delocalization of electrons and the stability of the molecular structure.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound This table is illustrative and does not represent published experimental or theoretical data.

| Property | Calculated Value (Illustrative) |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 0.8 D |

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.govnsf.gov By solving Newton's equations of motion, MD simulations can provide a detailed picture of the conformational landscape of flexible molecules like this compound.

The primary applications of MD simulations for this molecule would include:

Exploring Conformational Space: The ethenyl and methyl groups attached to the thiophene (B33073) ring can rotate, leading to different conformations. MD simulations can explore the potential energy surface to identify the most stable and low-energy conformers.

Analyzing Torsional Profiles: By systematically rotating the dihedral angles associated with the ethenyl and methyl substituents, the energy profile for these rotations can be calculated, revealing the energy barriers between different conformations.

Simulating Molecular Motion: MD simulations can provide a dynamic view of how the molecule behaves at a given temperature, including its vibrational and rotational motions.

Prediction of Reactivity and Reaction Pathways through Computational Modeling

Computational modeling can be a powerful tool for predicting the reactivity of a molecule and exploring potential reaction pathways. For this compound, this would involve:

Identifying Reactive Sites: As mentioned, MEP maps generated from DFT calculations can highlight the nucleophilic and electrophilic sites, predicting where the molecule is most likely to react. nih.gov

Modeling Reaction Mechanisms: Computational methods can be used to model the entire course of a chemical reaction, including the structures and energies of reactants, transition states, and products. This allows for the determination of activation energies and reaction rates. mdpi.com

Investigating Electrophilic and Nucleophilic Reactions: The reactivity of the thiophene ring and the ethenyl group towards various reagents can be computationally explored. For example, the mechanism of electrophilic substitution on the thiophene ring or addition reactions to the double bond can be modeled.

Computational Studies on Polymerization Energetics and Mechanisms

Given the presence of the polymerizable ethenyl group, computational studies would be invaluable in understanding the polymerization of this compound. Thiophene derivatives are known to form conductive polymers, making the study of their polymerization of particular interest. e3s-conferences.org

Computational investigations in this area would focus on:

Modeling Polymerization Initiation: The mechanism of polymerization initiation, whether it be radical, cationic, or anionic, can be computationally modeled to determine the most favorable pathway.

Calculating Propagation Energetics: The energy changes associated with the addition of monomer units to the growing polymer chain can be calculated. This helps in understanding the thermodynamics and kinetics of the polymerization process.

Determining Polymer Structure and Properties: Computational models can be used to predict the structure of the resulting polymer, including its tacticity and conformational preferences. Furthermore, the electronic properties of the polymer, such as its band gap, can be calculated to assess its potential as a conductive material. nih.gov

Applications of 2 Ethenyl 3 Methylthiophene in Advanced Materials Science Non Medical

Utilization in Conductive Polymers and Organic Electronics

There is no specific data found on the polymerization of 2-ethenyl-3-methylthiophene to create conductive polymers for organic electronic applications.

Active Layer Components in Organic Photovoltaics (OPVs)

No studies were identified that investigate the use of poly(this compound) as a donor or acceptor material in the active layer of organic solar cells. Consequently, no performance metrics such as power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), or fill factor (FF) are available.

Materials for Organic Field-Effect Transistors (OFETs)

Research detailing the synthesis of poly(this compound) and its application as the semiconductor channel in OFETs is not present in the available literature. Therefore, key performance parameters like charge carrier mobility, on/off ratio, and threshold voltage cannot be provided.

Electrochromic Devices

No information exists on the electrochromic properties of poly(this compound), such as its color changes in response to applied potentials, switching times, or optical contrast.

Role in Sensor Technologies

The application of this specific compound or its polymer in sensor technology has not been documented.

Chemiresistive Sensors

There are no reports on the use of poly(this compound) in chemiresistive sensors, and thus no data on its sensitivity, selectivity, or response/recovery times to various analytes.

Electrochemical Sensors

Similarly, no literature could be found that describes the use of this material as a sensing element or modifier for electrodes in electrochemical sensing applications.

Applications in Catalysis and Support Materials

The unique electronic and structural characteristics of polythiophenes make them promising candidates for applications in catalysis, both as active catalytic species and as robust support materials for other catalysts. The polymerization of this compound would yield a functionalized polythiophene, poly(this compound), with properties influenced by both the conjugated backbone and the specific substituents.

The ethenyl group serves as a reactive site for polymerization, enabling the formation of a stable, high-molecular-weight polymer. This polymerization can be achieved through various methods, including anionic and controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT). These methods allow for the synthesis of polymers with well-defined structures and molecular weights, which is crucial for creating tailored catalytic materials.

The resulting polymer, poly(this compound), can be utilized as a support for metallic nanoparticles, which are active catalysts in a wide range of chemical reactions. The sulfur atom in the thiophene (B33073) ring can coordinate with metal ions, providing nucleation sites for the growth of nanoparticles and preventing their aggregation. This intimate interaction between the polymer support and the metal nanoparticles can enhance the catalytic activity and stability of the supported catalyst. For instance, palladium nanoparticles supported on polythiophene-based materials have shown significant activity in cross-coupling reactions.

The methyl group at the 3-position of the thiophene ring can influence the catalytic properties in several ways. Steric hindrance from the methyl group can affect the conformation of the polymer backbone, potentially creating specific binding pockets for substrates and enhancing the selectivity of the catalytic reaction. Furthermore, the electron-donating nature of the methyl group can modulate the electronic properties of the polythiophene backbone, which in turn can influence the catalytic activity of the polymer itself or the supported metal nanoparticles. In some enzymatic reactions, methyl-substituted thiophenes have demonstrated different reaction yields compared to their unsubstituted counterparts, suggesting that such substitutions can play a significant role in catalytic efficiency acs.org.

Moreover, polymers derived from this compound can themselves exhibit catalytic activity, particularly in photocatalysis and electrocatalysis. The conjugated π-system of the polythiophene backbone can absorb light and generate electron-hole pairs, which can then participate in redox reactions. The methyl group can fine-tune the bandgap of the polymer, affecting its light-harvesting efficiency and photocatalytic performance.

Interactive Data Table: Potential Catalytic Applications of Poly(this compound)

| Catalytic System | Role of Poly(this compound) | Potential Advantages |

| Heterogeneous Catalysis | Polymer support for metal nanoparticles (e.g., Pd, Au, Pt) | - Enhanced catalyst stability - Prevention of nanoparticle aggregation - Tunable electronic properties due to the methyl group |

| Photocatalysis | Active photocatalyst | - Visible light absorption - Tunable bandgap - Potential for organic pollutant degradation or hydrogen production |

| Electrocatalysis | Electrode modifying material | - High surface area - Good electrical conductivity - Catalysis of redox reactions (e.g., oxygen reduction) |

Integration into Supramolecular Assemblies and Frameworks

The ability of thiophene derivatives to self-assemble into ordered supramolecular structures is well-documented. These assemblies are driven by non-covalent interactions such as π-π stacking, van der Waals forces, and hydrogen bonding. The specific structure of this compound, with its aromatic ring, polymerizable group, and alkyl substituent, makes it a versatile building block for the construction of complex supramolecular architectures and frameworks.

The polymerization of this compound can lead to the formation of polymers that self-assemble into well-defined nanostructures, such as nanowires, nanoribbons, and thin films. The methyl group can play a crucial role in directing this self-assembly process. Alkyl substituents on thiophene rings are known to influence the packing and morphology of the resulting materials rsc.org. The steric bulk of the methyl group can control the intermolecular distance and the degree of π-π stacking between the polymer chains, thereby influencing the electronic and optical properties of the supramolecular assembly.

Furthermore, this compound can be used as a ligand for the synthesis of metal-organic frameworks (MOFs). The thiophene ring can coordinate to metal ions, and the ethenyl group can be either a reactive site for post-synthetic modification or a structural element that influences the porosity and dimensionality of the framework. The methyl group would act as a modulator of the ligand's electronic properties and steric profile, which can affect the final structure and properties of the MOF. Thiophene-based ligands have been successfully employed to construct MOFs with applications in gas storage, separation, and catalysis.

The integration of this compound into supramolecular assemblies can lead to materials with interesting chiroptical and conductive properties. The self-assembly of chiral thiophene-based oligomers has been shown to result in microfibers with distinct helical structures nih.gov. While this compound is not chiral itself, its incorporation into larger chiral supramolecular systems could lead to the amplification of chirality and the emergence of novel functions.

Interactive Data Table: Supramolecular Structures from this compound

| Supramolecular Structure | Method of Formation | Key Influencing Factors | Potential Applications |

| Polymer Nanofibers/Nanoribbons | Self-assembly of poly(this compound) | - π-π stacking - Steric effects of the methyl group - Solvent and temperature | - Organic electronics - Sensors |

| Metal-Organic Frameworks (MOFs) | Solvothermal synthesis with metal ions | - Coordination of the thiophene ring to metal centers - Influence of the methyl group on framework topology | - Gas storage and separation - Heterogeneous catalysis |

| Self-Assembled Monolayers (SAMs) | Deposition on a substrate | - Interaction of the thiophene ring with the surface - Ordering influenced by intermolecular interactions | - Surface modification - Molecular electronics |

Derivatization and Functionalization Strategies for 2 Ethenyl 3 Methylthiophene

Synthesis of Substituted 2-Ethenyl-3-Methylthiophene Analogues

The synthesis of analogues of this compound involves introducing various functional groups onto the thiophene (B33073) ring. These modifications can dramatically alter the electronic and physical properties of the resulting monomers and, consequently, their polymers. Common synthetic strategies include cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Key research findings in the synthesis of substituted thiophene derivatives, which can be adapted for this compound, include:

Palladium-Catalyzed Cross-Coupling Reactions : Techniques like Suzuki, Stille, and Negishi cross-coupling are widely used to introduce aryl, alkyl, or other organic moieties onto the thiophene ring. researchgate.net For instance, a bromo-substituted this compound could be coupled with a variety of boronic acids (Suzuki), organostannanes (Stille), or organozinc reagents (Negishi) to yield a diverse library of analogues.

Fiesselmann Thiophene Synthesis : This method allows for the construction of the thiophene ring itself, providing a route to build highly substituted analogues from acyclic precursors. nih.gov This approach is particularly useful for creating complex thiophene derivatives that may be difficult to access through substitution on a pre-existing ring. nih.gov

Gewald Reaction : This is a versatile and common method for synthesizing polysubstituted 2-aminothiophenes. semanticscholar.orgresearchgate.net While this introduces an amino group, subsequent reactions can convert the amine to other functionalities, offering a pathway to a range of derivatives.

These synthetic approaches enable the creation of monomers with tailored properties. For example, introducing electron-withdrawing or electron-donating groups can modulate the bandgap of the resulting polymer. Attaching long alkyl chains can improve solubility in organic solvents, which is crucial for solution-based processing of electronic devices.

| Synthetic Strategy | Reagents/Catalysts | Type of Analogue Produced | Reference |

| Suzuki Coupling | Palladium catalyst, Base, Aryl/Alkyl boronic acid | Aryl- or alkyl-substituted thiophenes | researchgate.net |

| Stille Coupling | Palladium catalyst, Organostannane reagent | Various organic-group substituted thiophenes | researchgate.net |

| Fiesselmann Synthesis | Thioglycolic acid derivatives, Base | Highly substituted thiophenes from acyclic precursors | nih.gov |

| Gewald Reaction | Sulfur, Active methylene compound, Ketone/Aldehyde | 2-Aminothiophene derivatives | semanticscholar.orgrsc.org |

Post-Polymerization Modification of Poly(this compound)

Post-polymerization modification is a powerful strategy for functionalizing polymers without altering the polymerization process itself. nih.gov This approach allows for the introduction of functional groups that might not be compatible with the initial polymerization conditions. For poly(this compound), the ethenyl (vinyl) group and the polymer backbone are potential sites for modification.

Notable research findings applicable to this polymer include:

Thiol-Ene "Click" Chemistry : The ethenyl groups along the polymer chain are ideal handles for thiol-ene "click" chemistry. This highly efficient and specific reaction allows for the grafting of various thiol-containing molecules onto the polymer backbone. rsc.orgrsc.org This method has been successfully used to modify the surface properties of similar polythiophene films, tuning characteristics like conductivity and wettability. rsc.orgrsc.org

End-Group Functionalization : The ends of the polymer chains can be specifically modified to create new materials like block copolymers. acs.org For instance, a bromine-terminated polymer can undergo cross-coupling reactions to attach specific functional groups, such as hydroxyl (-OH) or amino (-NH2) groups. acs.orgresearchgate.net

Backbone Modification : Direct modification of the polythiophene backbone, for example through bromination followed by cross-coupling, can introduce functional groups that alter the polymer's electronic properties. nih.gov Another approach is the oxidation of the sulfur atom in the thiophene ring to a sulfone, which significantly changes the electronic nature of the polymer. nih.gov

These modifications can transform a base polymer into a range of materials with diverse functionalities, suitable for applications from sensors to block copolymers for advanced morphologies. acs.orgresearchgate.net

| Modification Strategy | Reactive Site | Reagents/Reaction Type | Outcome | Reference |

| Thiol-Ene Chemistry | Ethenyl side groups | Thiol-containing molecules, Radical initiator | Grafting of functional molecules, altered surface properties | rsc.orgrsc.org |

| End-Group Modification | Polymer chain ends | Cross-coupling reactions (e.g., with thienylzinc compounds) | Introduction of terminal -OH, -NH2 groups; enables block copolymers | acs.orgresearchgate.net |

| Backbone Bromination | Thiophene ring | N-Bromosuccinimide (NBS) | Introduction of bromine for further functionalization | nih.gov |

| Sulfur Oxidation | Thiophene ring sulfur | Oxidizing agents | Formation of sulfone-substituted polymers with altered electronic properties | nih.gov |

Green and Sustainable Derivatization Methods

In line with the principles of green chemistry, efforts are being made to develop more environmentally friendly methods for the synthesis and derivatization of thiophene-based materials. These approaches aim to reduce waste, avoid hazardous solvents and reagents, and improve energy efficiency.

Key developments in green methodologies for thiophene derivatization include:

Solvent-Free and Aqueous Reactions : Conducting reactions in water or without any solvent can significantly reduce the environmental impact. nih.gov Multi-component reactions (MCRs) for synthesizing thiophene derivatives have been successfully performed in aqueous media. nih.gov

Use of Deep Eutectic Solvents : Deep eutectic solvents (DES) are emerging as green alternatives to traditional ionic liquids and volatile organic compounds. Syntheses of thiophene derivatives have been described using these environmentally benign solvent systems. rsc.org

Biocatalysis and Photoredox Catalysis : The use of enzymes ("ene"-reductases) under visible light irradiation represents an innovative biocatalytic method for coupling reactions on aromatic compounds like thiophenes. acs.org This approach avoids the need for metal catalysts and operates under mild conditions.

Microwave-Assisted Synthesis : Microwave technology can dramatically reduce reaction times, often leading to higher yields and fewer side products compared to conventional heating methods. semanticscholar.orgresearchgate.net

These sustainable methods are crucial for the future development and commercialization of thiophene-based materials, ensuring that their production is both economically viable and environmentally responsible. eurekaselect.comresearchgate.net

| Green Method | Principle | Example Application | Reference |

| Aqueous Synthesis | Using water as a benign solvent | Multi-component synthesis of thiophenes | nih.gov |

| Deep Eutectic Solvents | Using biodegradable, low-toxicity solvent systems | Synthesis of thiophene derivatives | rsc.org |

| Biocatalysis | Using enzymes to catalyze reactions under mild conditions | Visible-light-activated cross-coupling on thiophenes | acs.org |

| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate reactions | Rapid synthesis of 2-aminothiophenes | semanticscholar.orgresearchgate.net |

| Solvent-Free Reactions | Eliminating the need for a solvent | Synthesis of thiophene chalcone derivatives | nih.gov |

Future Perspectives and Emerging Research Directions in 2 Ethenyl 3 Methylthiophene Chemistry

Integration with Nanotechnology and Hybrid Materials

The fusion of 2-ethenyl-3-methylthiophene with nanotechnology is a burgeoning field, poised to yield a new generation of hybrid materials with unprecedented functionalities. The vinyl group present in the monomer is particularly amenable to polymerization techniques that allow for the controlled synthesis of nanostructures such as nanoparticles, nanowires, and thin films. These nanomaterials can then be integrated with other functional components, including inorganic nanoparticles (e.g., quantum dots, metal oxides) or carbon-based nanostructures (e.g., graphene, carbon nanotubes), to create hybrid systems with synergistic properties.

The resulting hybrid materials are anticipated to find applications in a diverse range of fields. For instance, nanocomposites incorporating poly(this compound) could exhibit enhanced charge transport properties, making them ideal candidates for next-generation electronic devices, including flexible displays, printable circuits, and highly sensitive sensors. Furthermore, the inherent biocompatibility of some polythiophene derivatives suggests potential applications in nanomedicine, such as in drug delivery systems and biomedical imaging.

Table 1: Potential Applications of this compound-Based Nanocomposites

| Application Area | Potential Advantage of Hybrid Material | Example Nanomaterial Integration |

| Electronics | Enhanced conductivity and charge mobility | Carbon Nanotubes, Graphene |

| Optoelectronics | Tunable bandgap and improved light absorption | Quantum Dots (e.g., CdSe, CdS) |

| Sensors | High surface area and selective analyte binding | Metal Nanoparticles (e.g., Au, Ag) |

| Biomedical | Biocompatibility and targeted delivery | Liposomes, Polymeric Micelles |

Advanced Characterization Techniques and Methodological Advancements

A thorough understanding of the structure-property relationships in poly(this compound) is crucial for optimizing its performance in various applications. Future research will increasingly rely on advanced characterization techniques to probe the material's properties at multiple length scales. High-resolution imaging techniques, such as atomic force microscopy (AFM) and transmission electron microscopy (TEM), will be instrumental in visualizing the morphology and nanostructure of polymer films and composites.

In addition to imaging, sophisticated spectroscopic and scattering techniques will provide deeper insights into the electronic structure and molecular organization. For example, synchrotron-based X-ray scattering techniques can elucidate the packing and orientation of polymer chains in thin films, which is critical for charge transport. Ultrafast spectroscopy will be employed to study the dynamics of excited states, providing valuable information for the design of more efficient optoelectronic devices. The development of in-situ and operando characterization methods will also be a key focus, allowing researchers to monitor changes in the material's properties under real operating conditions.

Sustainable Synthesis and Application Development

In an era of increasing environmental awareness, the development of sustainable and green synthetic routes for this compound and its corresponding polymer is a critical research direction. Traditional polymerization methods often rely on harsh reagents and organic solvents. Future efforts will focus on greener alternatives, such as enzymatic catalysis, microwave-assisted polymerization, and the use of bio-derived solvents. The goal is to develop synthetic protocols that are not only environmentally friendly but also cost-effective and scalable.

The principles of sustainable design will also extend to the development of applications for poly(this compound). A key focus will be on creating materials that are recyclable or biodegradable, contributing to a circular economy. For instance, research could explore the development of transient electronics that can be dissolved or degraded after their intended use, minimizing electronic waste. Furthermore, the use of this polymer in applications that address environmental challenges, such as organic solar cells for renewable energy and sensors for environmental monitoring, will be a significant area of investigation.

Interdisciplinary Research Outlook

The full potential of this compound will be realized through a highly interdisciplinary research approach. Collaborations between chemists, physicists, materials scientists, and engineers will be essential to bridge the gap between fundamental understanding and practical applications. Chemists will continue to design and synthesize novel derivatives of this compound with tailored properties. Physicists will investigate the fundamental electronic and optical phenomena in these materials. Materials scientists will focus on processing and device fabrication, while engineers will integrate these materials into functional systems.

This collaborative effort will be crucial for tackling complex challenges and unlocking new frontiers. For example, the development of bio-integrated electronic devices will require expertise in both polymer chemistry and biomedical engineering. Similarly, the creation of efficient large-area organic photovoltaic modules will necessitate a close partnership between materials scientists and process engineers. The convergence of these diverse fields of expertise will undoubtedly accelerate the translation of research findings into innovative technologies with real-world impact.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-ethenyl-3-methylthiophene, and how do reaction conditions influence yield?

- Methodological Answer : Cyclization reactions using sulfur and amines (e.g., triethylamine) under reflux conditions are common for synthesizing thiophene derivatives. For example, Scheme 1a in outlines a multi-step synthesis involving toluene, acetic acid, and sulfur powder, achieving yields of 60-75% after purification. Optimization of reaction time (18–48 hours) and temperature (50°C for cyclization) is critical to avoid side products like over-oxidized species . Characterization via NMR and X-ray crystallography (as in ) confirms structural integrity.

Q. How can researchers characterize the electronic properties of this compound for structure-activity studies?

- Methodological Answer : Computational tools like XlogP (hydrophobicity) and topological polar surface area (TPSA) are used to predict solubility and reactivity. reports XlogP values of ~4 for similar thiophene derivatives, indicating moderate lipophilicity, while TPSA values (e.g., 89.8 Ų) reflect hydrogen-bonding potential. Experimental validation via UV-Vis spectroscopy and cyclic voltammetry can assess π-conjugation and redox behavior, critical for applications in materials science .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Use NIOSH-approved face shields and gloves ( ) to prevent dermal contact. Waste must be segregated and disposed via certified biohazard services ( ). For spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous washdowns to prevent environmental contamination .

Advanced Research Questions

Q. What mechanistic insights explain regioselective functionalization of the thiophene ring in this compound?

- Methodological Answer : Electrophilic substitution favors the α-position due to electron-donating methyl and ethenyl groups. Density Functional Theory (DFT) studies (e.g., ’s InChI-based modeling) can map charge distribution. Experimental validation via halogenation (e.g., bromine in DCM) shows preference for α-substitution, with yields >80% under anhydrous conditions. Competing pathways, such as β-substitution, are minimized by kinetic control at low temperatures (−20°C) .

Q. How do steric and electronic effects of the ethenyl group influence the stability of this compound under oxidative conditions?

- Methodological Answer : The ethenyl group increases susceptibility to oxidation, forming sulfoxides or sulfones. Controlled oxidation with mCPBA (meta-chloroperbenzoic acid) at 0°C produces sulfoxide intermediates (confirmed by LC-MS), while elevated temperatures (50°C) lead to over-oxidation. Stability studies in suggest that electron-withdrawing substituents (e.g., carboxylates) mitigate degradation, enhancing shelf life .

Q. What computational strategies are effective for predicting the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Molecular dynamics simulations using PubChem’s Canonical SMILES () can model Suzuki-Miyaura coupling sites. Parameters like bond dissociation energy (BDE) for C–S bonds (~65 kcal/mol) and frontier orbital analysis (HOMO-LUMO gaps) predict reactivity with palladium catalysts. Experimental validation via Heck coupling (e.g., with aryl iodides) shows >70% yield when using Pd(OAc)₂ and phosphine ligands .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.